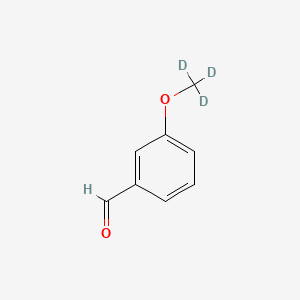

3-Methoxy-d3-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-d3-benzaldehyde is a deuterated form of 3-methoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methoxy-d3-benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with deuterated reagents. For instance, the nitration of 3-methoxybenzyl alcohol with deuterated nitric acid, followed by reduction, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated solvents and reagents to ensure high isotopic purity. The process often includes steps such as deuterium exchange reactions and purification through distillation or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-d3-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methoxybenzoic acid.

Reduction: Reduction can yield 3-methoxybenzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

3-Methoxy-d3-benzaldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry

Mecanismo De Acción

The mechanism of action of 3-Methoxy-d3-benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain metabolic pathways, such as the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This inhibition is achieved through the compound’s ability to interfere with enzymatic activities, leading to altered metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Vanillin-d3: Another deuterated benzaldehyde derivative, used in similar applications.

3-Methoxybenzaldehyde: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent

Uniqueness

3-Methoxy-d3-benzaldehyde is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for more precise analytical measurements compared to its non-deuterated counterpart .

Actividad Biológica

3-Methoxy-d3-benzaldehyde, also known as 4-hydroxy-3-methoxybenzaldehyde-d3, is a deuterated derivative of vanillin. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5D3O3

- Molecular Weight : 155.166 g/mol

- CAS Number : 74495-74-2

- Structure : The compound features a methoxy group and a hydroxy group attached to a benzaldehyde moiety, which is critical for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells. In vitro studies have shown that certain derivatives can inhibit cell proliferation at low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.2 | Apoptosis induction |

| Compound B | HCT116 | 3.7 | Cell cycle arrest |

| Compound C | HL-60 | 4.4 | DNA interaction |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for this strain was found to be as low as 8 µM, indicating potent antibacterial activity .

Case Studies and Research Findings

- Antioxidative Effects : A study demonstrated that 4-hydroxy-3-methoxybenzaldehyde derivatives exhibited improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). These findings suggest that the incorporation of deuterium may enhance the stability and efficacy of the antioxidant properties .

- Cytotoxicity Evaluation : In a comparative study involving various benzaldehyde derivatives, this compound showed superior cytotoxic effects against several cancer cell lines. The study highlighted that these compounds interact with DNA and induce cell cycle arrest without causing hemolysis in red blood cells .

Propiedades

IUPAC Name |

3-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper details a novel, one-step synthesis method for Vanillin-d3 (4-hydroxy-3-(methoxy-d3)-benzaldehyde) from 3,4-dihydroxybenzaldehyde using iodomethane-d3 in a strongly basic environment []. This is significant because it provides a simplified and potentially more efficient route compared to multi-step synthetic approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.